Crystal Structure Comparison: Ortho- vs Meta-Nitrophenylacetylene Packing and Intramolecular Hydrogen Bonding
1-Ethynyl-2-nitrobenzene exhibits a structurally characterized intramolecular C–H···O hydrogen bond between the terminal alkyne proton and the ortho-nitro oxygen, which is geometrically impossible for its meta- and para-substituted positional isomers [1]. The crystal packing of 1-ethynyl-2-nitrobenzene is dominated by these intramolecular interactions, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 3.7874(5) Å, b = 13.0673(16) Å, c = 13.98174(17) Å, β = 90.587(2)°, and Z = 4, with the molecule disordered over two sites at an 88:12 occupancy ratio [2]. This structural arrangement directly correlates with an enhanced rate of hydration relative to non-ortho-substituted analogs, a kinetic differentiation documented in the same study [3].
| Evidence Dimension | Intramolecular C–H···O hydrogen bond presence and crystal system |
|---|---|
| Target Compound Data | Present; Monoclinic P2₁/c, a=3.7874 Å, b=13.0673 Å, c=13.98174 Å, β=90.587°, Z=4 |
| Comparator Or Baseline | 1-Ethynyl-3-nitrobenzene and 1-ethynyl-4-nitrobenzene (meta and para isomers) |
| Quantified Difference | Intramolecular alkyne-nitro interaction geometrically possible only in ortho isomer; crystal packing dominated by this unique synthon absent in meta/para isomers |
| Conditions | Single-crystal X-ray diffraction at low temperature; structure solved and refined from diffraction data |
Why This Matters
This structural differentiation enables predictable solid-state engineering and influences reaction kinetics in ways that meta and para isomers cannot replicate, making 1-ethynyl-2-nitrobenzene the required starting material for applications where this ortho-specific geometry dictates downstream outcomes.
- [1] Bosch, E.; Jeffries, L. X-ray Structures of 1-Ethynyl-2-Nitrobenzene and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. Journal of Chemical Crystallography 2016, 46 (6-7), 303-308. https://doi.org/10.1007/s10870-016-0660-0 View Source
- [2] Bosch, E.; Jeffries, L. Journal of Chemical Crystallography 2016, 46, 303-308. Crystal data: C₈H₅NO₂, M = 147.13, monoclinic, space group P2₁/c, a = 3.7874(5), b = 13.0673(16), c = 13.98174(17) Å, β = 90.587(2)°, V = 691.91(15) ų, Z = 4. View Source
- [3] Bosch, E.; Jeffries, L. Journal of Chemical Crystallography 2016, 46, 303-308. Discussion of enhanced hydration rate correlation. View Source
